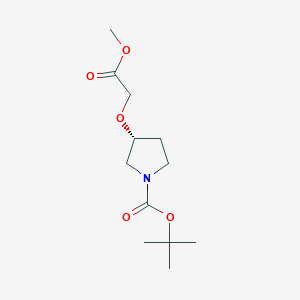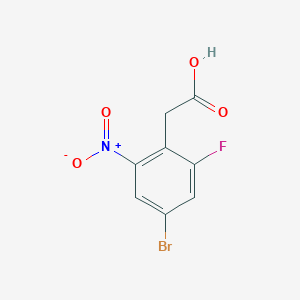
N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide
Vue d'ensemble
Description
N-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide, or N-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide, is a synthetic compound with a wide range of applications in scientific research. It is used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Therapeutic and Mechanistic Insights from N-acetylcysteine (NAC)
N-acetylcysteine (NAC) emerges as a focal point in psychiatric and medical research due to its antioxidant properties and its role as a precursor to glutathione. It modulates various pathways, showing promise in treating addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean et al., 2011). Furthermore, NAC's antioxidant benefits are highlighted in its potential to convert to intracellular glutathione, suggesting its indirect antioxidant capacity rather than being a direct antioxidant (Rushworth & Megson, 2014).
Application in Environmental and Clinical Toxicology
The environmental and clinical toxicology of various compounds, including chloroacetanilide herbicides and their remediation strategies, are explored. This highlights the dual nature of chemical compounds as both potential environmental hazards and therapeutic agents. Research on 2,4-D herbicide toxicity underscores the complexity of environmental impact and the need for effective degradation strategies (Zuanazzi et al., 2020).
Exploration of New Potential Drugs
The development of new drugs, such as phosphorylacetohydrazides, reflects ongoing research in psychopharmacology, aiming to find compounds with therapeutic benefits for neurological and psychiatric conditions. This area of study showcases the process of designing, synthesizing, and assessing compounds for potential medical use (Semina et al., 2016).
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-8-4-2-3-5-9(8)6-10(15)13-14-11(16)7-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUBQZXHGZIBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)





![[2-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1378389.png)


